molecular formula C9H7ClN2O2 B1512373 Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1234616-82-0

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B1512373
CAS RN: 1234616-82-0
M. Wt: 210.62 g/mol
InChI Key: QJPLBKHKYNYEOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” has been investigated using high-resolution X-ray diffraction data . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .


Physical And Chemical Properties Analysis

“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a solid substance . Its molecular weight is 166.61 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its structure is particularly useful in the development of kinase inhibitors, which are crucial in targeted cancer therapies . The chloro and carboxylate groups offer points of functionalization, allowing for the creation of a diverse array of derivatives with potential therapeutic effects.

Biological Material Research

“Methyl 4-chloro-7-azaindole-3-carboxylate” has been identified as a biochemical reagent that can be used in life science research . It may be involved in the study of cellular processes or as a building block for more complex biological materials.

Synthetic Cytokinin Analogues

This compound is used in the synthesis of cytokinin analogues, which are plant hormones that promote cell division in plant roots and shoots . These synthetic analogues can be used to study plant growth and development, as well as in agricultural applications to enhance crop yields.

Charge Density Studies

The compound’s electronic structure has been analyzed using high-resolution X-ray diffraction data, which provides insights into its charge density distribution . This information is valuable for understanding the compound’s reactivity and interactions with other molecules, which is essential for designing new materials with desired properties.

Diabetes and Metabolic Disorder Research

Derivatives of this compound have shown potential in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders . Research in this area could lead to the development of new medications for managing these conditions.

Organic Synthesis

As an organic building block, this compound is used in the construction of complex organic molecules. Its reactivity allows for the formation of various bonds and the introduction of additional functional groups, making it a valuable tool in synthetic organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material due to its well-defined structure and properties. It can help in the calibration of instruments and the development of new analytical methods .

Material Science

The structural features of “Methyl 4-chloro-7-azaindole-3-carboxylate” make it a candidate for the design of new materials, especially in the field of organic electronics. Its potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Safety and Hazards

“Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is classified as Acute Tox. 4 Oral . The safety information includes the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-8-7(5)6(10)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPLBKHKYNYEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=NC=CC(=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858651
Record name Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

CAS RN

1234616-82-0
Record name Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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